An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline
An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of the compound N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline. This document details the synthetic protocol, physical and spectroscopic properties, and potential biological relevance of this molecule, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline, also known as 4-(dimethylamino)-β-nitrostyrene, is a derivative of β-nitrostyrene. The core structure, β-nitrostyrene, consists of a nitro group attached to the β-carbon of a styrene molecule. This class of compounds is of significant interest due to the electron-withdrawing nature of the nitro group and the electron-donating character of the dimethylamino group, creating a "push-pull" electronic system. This electronic feature makes them potential candidates for applications in nonlinear optics and as solvatochromic dyes.[1] Furthermore, derivatives of β-nitrostyrene have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
This guide provides a detailed experimental protocol for the synthesis of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline via a Henry reaction, summarizes its key physical and spectroscopic data, and explores the known biological activities of related compounds, offering insights into its potential for further investigation in drug discovery and development.
Synthesis
The synthesis of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline is typically achieved through a Henry condensation reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed C-C bond formation between a nitroalkane (nitromethane) and an aldehyde (4-(dimethylamino)benzaldehyde).[1]
Experimental Protocol: Henry Reaction
This protocol is adapted from a known procedure for the synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene.
Materials:
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4-(dimethylamino)benzaldehyde
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Nitromethane
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Ethylenediamine
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Glacial Acetic Acid
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Isopropanol
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Distilled water
Procedure:
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In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.59 g (26 mmol) of nitromethane and 0.3 g (5 mmol) of ethylenediamine in 20 mL of isopropanol.
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To this solution, add 2 mL of glacial acetic acid dropwise with constant stirring over one minute.
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Add 2.98 g (20 mmol) of solid 4-(dimethylamino)benzaldehyde to the clear, slightly yellow solution in several small portions. The mixture will quickly turn dark yellow and then progressively more red.
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Heat the reaction mixture to a gentle reflux using a heating mantle and maintain reflux for approximately 12 hours. The formation of red crystalline product may be observed during heating.
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After the reflux period, stop the heating and allow the mixture to cool to room temperature.
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Pour the reaction mixture into approximately 60 mL of distilled water.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with distilled water and allow it to air dry.
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For further purification, recrystallize the crude product from boiling isopropanol to obtain orange flakes with a crimson shine.
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Collect the purified crystals by vacuum filtration and air dry to a constant weight.
Synthesis workflow for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline.
Characterization Data
This section summarizes the available physical and spectroscopic data for N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline. While experimental spectra for the target compound are not widely available in public databases, the following data has been compiled from various sources. For comparison, data for the common precursor, N,N-dimethyl-4-nitroaniline, is also provided where relevant.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 192.22 g/mol | [2] |
| Appearance | Orange flakes with a crimson shine | |
| Melting Point | Not reported | |
| Boiling Point | 336.6 °C at 760 mmHg | [2] |
| Density | 1.167 g/cm³ | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
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N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (Predicted/Reported):
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The ¹H NMR spectrum is expected to show signals for the aromatic protons, the vinylic protons, and the N,N-dimethyl protons. The coupling constant between the vinylic protons would confirm the (E)-configuration.
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N,N-dimethyl-4-nitroaniline (in CDCl₃):
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δ 8.12 (d, J = 9.4 Hz, 2H, Ar-H ortho to NO₂)
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δ 6.61 (d, J = 9.4 Hz, 2H, Ar-H ortho to N(CH₃)₂)
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δ 3.12 (s, 6H, N(CH₃)₂)
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (Predicted/Reported):
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The spectrum would show signals for the aromatic carbons, the vinylic carbons, and the N,N-dimethyl carbons.
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N,N-dimethyl-4-nitroaniline (in CDCl₃):
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δ 154.14, 137.06, 126.13, 110.34, 40.35
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FTIR (Fourier-Transform Infrared) Spectroscopy
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N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline (Expected):
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Characteristic peaks for the nitro group (asymmetric and symmetric stretching), C=C stretching of the vinyl group and aromatic ring, and C-N stretching are expected.
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N,N-dimethyl-4-nitroaniline (KBr pellet):
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Key peaks include those for the NO₂ stretching, aromatic C-H stretching, and C-N stretching.[3]
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UV-Vis (Ultraviolet-Visible) Spectroscopy
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N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline:
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This compound is expected to have a strong absorption in the visible region due to the extended conjugation and the push-pull nature of the substituents. It has been reported to exhibit solvatochromism, where the absorption maximum shifts with the polarity of the solvent.[1]
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N,N-dimethyl-4-nitroaniline:
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Shows a strong absorption band in the UV-Vis spectrum.
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MS (Mass Spectrometry)
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N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline:
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The mass spectrum would show the molecular ion peak at m/z = 192. Fragmentation patterns would likely involve loss of the nitro group and cleavage of the ethenyl chain.
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N,N-dimethyl-4-nitroaniline:
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Molecular Ion (M⁺): m/z = 166.
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Potential Biological Relevance
While specific studies on the biological activity of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline are limited, the broader class of β-nitrostyrene derivatives has been extensively investigated for various pharmacological effects.
Anticancer Activity
Several β-nitrostyrene derivatives have demonstrated potent anticancer activities in various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through pathways that may include the generation of reactive oxygen species (ROS), DNA damage, and mitochondrial dysfunction.[1] The Michael acceptor property of the nitroalkene moiety is thought to be crucial for its interaction with biological nucleophiles, such as cysteine residues in proteins, leading to the disruption of cellular functions in cancer cells.
Antimicrobial and Antifungal Activity
The β-nitrostyrene scaffold is also associated with antimicrobial and antifungal properties.[1] These compounds have shown efficacy against a range of bacteria and fungi, including drug-resistant strains. The mechanism of antimicrobial action is believed to involve the inhibition of essential enzymes or the disruption of cell wall integrity.
Potential biological activities of N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline.
Conclusion
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline is a readily accessible compound with interesting electronic properties and potential for biological applications. The synthetic route via the Henry reaction is straightforward and efficient. While detailed characterization data for this specific molecule is not yet comprehensively documented in public databases, the available information, along with data from related compounds, provides a solid foundation for further research. The established biological activities of the β-nitrostyrene scaffold, particularly in the areas of cancer and infectious diseases, suggest that N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline and its analogs are promising candidates for future drug discovery and development efforts. Further investigation into its specific biological targets and mechanisms of action is warranted.
